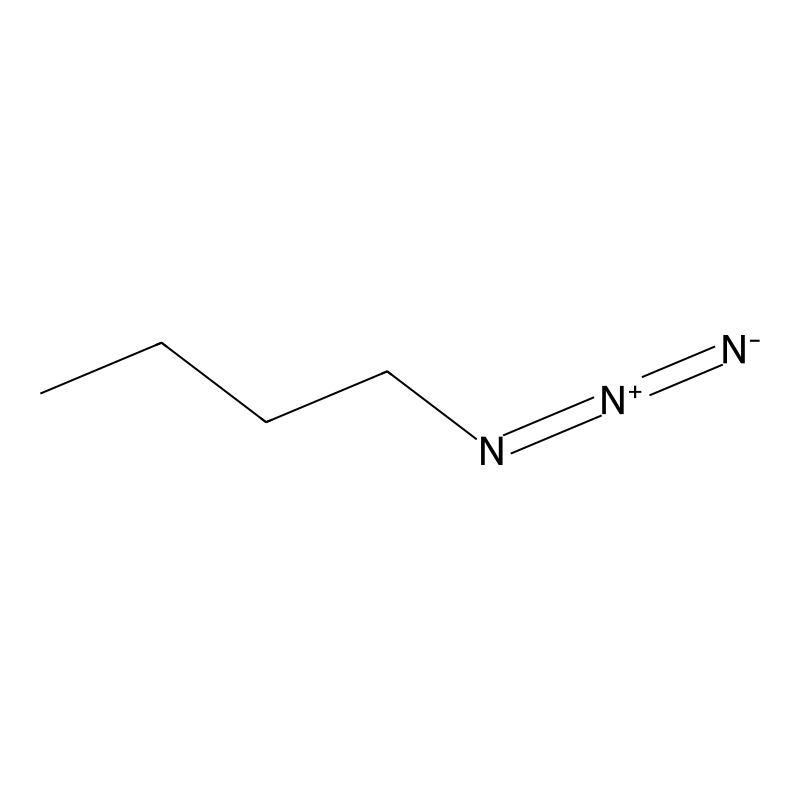1-Azidobutane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Azidobutane, with the chemical formula C₄H₉N₃, is an organic compound belonging to the class of azides. Characterized by a terminal azide group (-N₃) attached to a four-carbon butyl chain, it is notable for its high reactivity due to the presence of the azide functional group. This structure enables 1-Azidobutane to act as a versatile intermediate in various
- Nucleophilic Substitution Reactions: The azide group serves as an excellent nucleophile, allowing 1-Azidobutane to undergo substitution reactions with alkyl halides. For example, when reacted with 1-bromobutane and sodium azide, it produces 1-Azidobutane along with sodium bromide as a byproduct:
- Click Chemistry: 1-Azidobutane can react with terminal alkynes through copper-catalyzed cycloaddition reactions, forming stable triazole compounds. This reaction is widely utilized in bioconjugation and material science due to its efficiency and specificity .
- Reduction Reactions: It can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation, liberating nitrogen gas as a byproduct .
- Rearrangement Reactions: Under acidic conditions, 1-Azidobutane can undergo rearrangements leading to the formation of amines via intramolecular amination processes.
1-Azidobutane exhibits notable biological activity primarily through its interactions with cellular components. It influences biochemical pathways by acting as an electrophile that can modify proteins and enzymes. This modification can affect cellular signaling, gene expression, and metabolic processes. The compound has been shown to impact inflammatory responses in cells, suggesting potential applications in therapeutic contexts.
The synthesis of 1-Azidobutane can be accomplished through several methods:
- Nucleophilic Substitution: The most common method involves the reaction of 1-bromobutane with sodium azide in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide. This method is favored for its efficiency and simplicity.
- Industrial Production: On a larger scale, industrial synthesis may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity while minimizing byproducts.
1-Azidobutane finds diverse applications in various fields:
- Organic Synthesis: It serves as a precursor for synthesizing amines and other nitrogen-containing compounds.
- Click Chemistry: Its ability to participate in click reactions makes it valuable for bioconjugation techniques in medicinal chemistry and materials science.
- Pharmaceutical Research: Due to its reactivity and biological activity, it is explored for potential use in drug development and delivery systems .
Studies on the interactions of 1-Azidobutane highlight its role as a reactive species that can bind with nucleophiles such as amino acids in proteins. These interactions can lead to modifications that may alter protein function or stability. Additionally, the compound's effects on cellular pathways have been documented, indicating its potential utility in probing biological mechanisms and developing therapeutic agents.
Several compounds share structural similarities with 1-Azidobutane, each exhibiting unique properties:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Sodium Azide | NaN₃ | Inorganic azide used as a preservative; highly reactive |
| Ethyl Azide | C₂H₅N₃ | Organic azide used in organic synthesis; similar reactivity |
| Phenyl Azide | C₆H₅N₃ | Aromatic azide used for synthesizing heterocycles |
1-Azidobutane stands out due to its specific terminal structure and reactivity profile, making it particularly useful in organic synthesis and click chemistry applications. Its unique properties allow for selective reactions that are not easily achievable with other azides.








